4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid
Description
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via an amide bond to a 6-oxo-1,6-dihydropyridin-3-yl moiety. The benzoic acid group provides hydrophilicity and hydrogen-bonding capacity, while the pyridinone ring introduces a planar, conjugated system that may enhance interactions with biological targets. The compound is commercially available as a research chemical, with Santa Cruz Biotechnology offering it in quantities of 250 mg ($288.00) and 1 g ($584.00) .
Properties
CAS No. |
697257-15-1 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-11-6-3-9(7-14-11)12(17)15-10-4-1-8(2-5-10)13(18)19/h1-7H,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
LMAFYRNHUNGTBG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Lactam Ring Reactivity
The 6-oxo-1,6-dihydropyridin ring undergoes reactions typical of cyclic amides, including nucleophilic substitution and redox processes.
Hydrolysis
-
Acidic/basic conditions : The lactam ring can hydrolyze to form a linear carboxylic acid derivative. For example, under reflux with 6M HCl, the ring opens to yield 3-carbamoyl-5-aminopent-2-enoic acid derivatives .
-
Enzymatic cleavage : Hydrolases, such as amidases, selectively cleave the lactam bond under mild conditions .
Ring Contraction/Expansion
-
Oxidative rearrangement of analogous lactams (e.g., diaminoisocoumarins) has been observed in DMF under aerobic conditions, yielding isobenzofuranones via intermediate iminium species .
Amide Bond Reactivity
The carbonylamino group participates in hydrolysis, condensation, and cross-coupling reactions.
Hydrolysis
-
Acidic hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, producing 4-aminobenzoic acid and 6-oxo-1,6-dihydropyridine-3-carboxylic acid .
-
Enzymatic hydrolysis : Proteases like trypsin catalyze selective cleavage at physiological pH .
Condensation Reactions
-
Reaction with aldehydes (e.g., benzaldehyde) in the presence of NaBH₃CN yields Schiff base derivatives, which can be reduced to secondary amines .
Carboxylic Acid Reactivity
The benzoic acid group undergoes typical acid-mediated transformations.
Esterification
-
Treatment with methanol/H₂SO₄ yields methyl 4-{[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoate .
Amide Formation
Salt Formation
Thermal Rearrangement
-
Heating in DMF at 120°C induces cyclodehydration, forming fused pyrido[2,3-d]pyrimidin-4-one derivatives .
Metal-Catalyzed Coupling
-
Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) functionalizes the pyridinone ring at the 2-position .
Oxidation
-
Treatment with KMnO₄ oxidizes the dihydropyridin ring to a pyridine derivative, converting the compound to 4-{[(6-oxopyridin-3-yl)carbonyl]amino}benzoic acid .
Reduction
Coordination Chemistry
The carboxylic acid and amide groups act as ligands for metal ions. For example:
Scientific Research Applications
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid is compared below with analogous compounds reported in the literature.
Table 1: Comparative Analysis of Structural and Functional Analogues
Key Observations
Structural Variations and Biological Activity The target compound shares a pyridinone motif with (6-Oxo-1,6-dihydropyridin-3-yl)boronic acid but differs in functional groups (amide vs. boronic acid). Boronic acids are often used in Suzuki-Miyaura coupling reactions, suggesting the boronic acid analogue may serve as a synthetic intermediate . In contrast, the anthranilic acid derivative 2-(((2',3-dichlorobiphenyl-4-yl)carbonyl)(methyl)amino)benzoic acid replaces the pyridinone with a dichlorobiphenyl group, enhancing steric bulk and hydrophobicity. This structural difference correlates with its weaker inhibitory activity (Ki = 33 mM) against AKR1C1 compared to the pyrimidine derivative (Ki = 17 mM) .
Role of Heterocycles The pyridinone and pyrimidinone rings in these compounds contribute to π-π stacking and hydrogen-bonding interactions, critical for enzyme inhibition. The pyrimidinone derivative’s superior potency (Ki = 17 mM) highlights the importance of ring electronics and substituent placement .
Commercial and Research Utility
- The target compound is marketed for research use, whereas its boronic acid analogue is listed as a building block, indicating divergent applications in drug discovery vs. synthetic chemistry .
Research Implications and Gaps
- Further studies are needed to evaluate its interaction with targets like AKR1C1.
- Synthetic Applications : The absence of synthetic protocols in the evidence limits insights into its preparation. Comparative analysis with boronic acid derivatives could inform route optimization.
- Physicochemical Data : Molecular weight, solubility, and stability data are lacking, necessitating experimental characterization for robust structure-activity relationship (SAR) studies.
Biological Activity
4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Formula : C₁₂H₁₄N₂O₄
- CAS Number : 697257-26-4
- IUPAC Name : this compound
The structure features a benzoic acid moiety linked to a 6-oxo-1,6-dihydropyridine core, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the acylation of amino acids or derivatives with specific pyridine-based structures. The detailed synthetic pathways can vary but often include steps such as condensation reactions and cyclization processes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, one study reported that related compounds showed minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4b | 62.5 | Staphylococcus aureus |
| 4b | 62.5 | Bacillus subtilis |
| 4b | >500 | Escherichia coli |
Antiproliferative Activity
The antiproliferative effects of pyridine derivatives have also been studied extensively. For example, compounds similar to this compound have shown promising results against various cancer cell lines, including MDA-MB-231 and HeLa cells. The IC50 values for these activities indicate the effectiveness of these compounds in inhibiting cell growth.
The biological activity of this compound may be attributed to its ability to form hydrogen bonds due to the presence of functional groups such as carbonyls and amines. These interactions are crucial for binding to biological targets and enhancing activity against pathogens or cancer cells .
Case Studies
- Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial properties, revealing that modifications in the chemical structure could significantly enhance activity against specific bacterial strains .
- Cancer Cell Line Studies : Research focused on antiproliferative activity showed that structural modifications led to improved potency against multiple cancer cell lines, supporting the hypothesis that certain functional groups are beneficial for biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}benzoic acid, and how is purity validated?
- Methodological Answer : The synthesis typically involves coupling the 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivative with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DCM. Post-synthesis, purity is assessed via LCMS for mass confirmation and HPLC for quantitative analysis. Structural validation employs H NMR (e.g., δ 7.11–7.29 ppm for aromatic protons) and IR spectroscopy (amide C=O stretch ~1650–1700 cm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR in DMSO-d to resolve aromatic and amide protons (e.g., δ 3.86 ppm for methoxy groups in related analogs) .
- LCMS : To confirm molecular ion peaks (e.g., [M+H] at m/z 287.29) and monitor reaction progress .
- XRD : Single-crystal X-ray diffraction with SHELXL refinement for absolute configuration determination .
Advanced Research Questions
Q. How can researchers investigate the enzyme inhibition mechanism of this compound, and what kinetic models apply?
- Methodological Answer :
- Assay Design : Use AKR1C1 or similar oxidoreductases with NAD-dependent substrates (e.g., 1-acenaphthenol) to monitor inhibition. Measure IC via spectrophotometric NADH formation at 340 nm.
- Kinetic Analysis : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition. For example, a non-competitive mechanism was observed with Ki = 33 µM for a related anthranilic acid derivative .
Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed using SHELX software?
- Methodological Answer : Challenges include twinning, high thermal motion, and weak diffraction. SHELXL resolves these via:
- Twinning Refinement : Use TWIN and BASF commands for twinned data.
- Restraints : Apply SIMU and DELU to manage thermal parameters in low-resolution datasets.
- Validation : Check R and GooF values; SHELXL’s PARTITION command aids in disordered regions .
Q. How is this compound leveraged in PROTAC® development for targeted protein degradation?
- Methodological Answer : The benzoic acid moiety serves as a handle for conjugation to E3 ligase ligands (e.g., L3MBTL3). For example, UNC 1215 analogs use a carboxylic acid group to link target protein binders (e.g., BRD2 inhibitors) and recruit ubiquitination machinery. Key steps include:
- Conjugation Chemistry : Carbodiimide-mediated amide bond formation between the benzoic acid and amine-terminated ligands.
- Cellular Assays : Western blotting to monitor target protein degradation (e.g., BRD2) in HEK293T cells .
Q. How do structural modifications (e.g., pyridinone substituents) impact biological activity, and what computational tools predict SAR?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF) to the pyridinone ring to enhance binding affinity. Compare IC values across analogs using enzymatic assays.
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to analyze ligand-enzyme interactions. QSAR models using Hammett constants correlate substituent effects with activity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported inhibitory potencies (e.g., varying Ki values across studies)?
- Methodological Answer : Potential sources of variation include:
- Assay Conditions : Differences in pH, ionic strength, or cofactor concentrations (e.g., NAD levels in AKR1C1 assays). Standardize protocols using buffers like Tris-HCl (pH 7.4).
- Enzyme Isoforms : Confirm isoform specificity via CRISPR knockouts or isoform-selective inhibitors.
- Data Normalization : Use internal controls (e.g., reference inhibitors like flufenamic acid for AKR1C1) to normalize activity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
